molecular formula C14H21FN2O2 B1454869 tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate CAS No. 519172-79-3

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

Cat. No.: B1454869
CAS No.: 519172-79-3
M. Wt: 268.33 g/mol
InChI Key: UBZDUXBABQPOFX-UHFFFAOYSA-N
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Description

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate (CAS: See COA

Properties

IUPAC Name

tert-butyl N-[2-[(4-fluorophenyl)methylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZDUXBABQPOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and cancer treatment. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and its implications for therapeutic applications.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C13H18FN3O2
  • Molecular Weight: 253.30 g/mol

Research indicates that compounds similar to tert-butyl carbamates exhibit neuroprotective properties by modulating apoptotic pathways and enhancing autophagy. The primary mechanisms identified include:

  • Bcl-2/Bax Ratio Modulation: Increases in the Bcl-2/Bax ratio promote an anti-apoptotic state, thereby protecting neurons from apoptosis induced by stressors like etoposide .
  • Autophagy Induction: Activation of autophagy through proteins such as beclin 1 has been observed, providing a cellular mechanism for neuroprotection .

Neuroprotective Activity

A study focused on a library of aromatic carbamate derivatives, including tert-butyl variants, demonstrated significant neuroprotective effects in human induced pluripotent stem cell-derived neurons. The compound showed protective activity against etoposide-induced apoptosis at concentrations as low as 100 nM .

Table 1: Neuroprotective Effects of Aromatic Carbamates

CompoundConcentration (μM)Cell Viability (%)
This compound0.184
Control (Vehicle)-47
Etoposide-20

Anti-Cancer Activity

The compound's potential as an anti-cancer agent is supported by its metabolic stability and activity in xenograft mouse models. It has been shown to induce regression in various cancer types, highlighting its role as a promising candidate for further development .

Case Study: Efficacy in Cancer Models
In a series of experiments involving cancer cell lines with different RAS mutations, tert-butyl derivatives exhibited selective lethality towards RAS-dependent cells. For instance, treatment with the compound resulted in a significant decrease in viability of mutant NRAS cells compared to wild-type .

Table 2: Selective Lethality in Cancer Cell Lines

Cell Line TypeTreatment Concentration (μM)Viability (%)
NRAS Mutant520-40
NRAS Wild-Type580-100

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is primarily studied for its potential as a pharmaceutical agent. The presence of the fluorobenzyl group enhances lipophilicity and may improve the bioavailability of compounds in drug formulations. Research indicates that modifications of the aminoethyl carbamate structure can lead to compounds with improved pharmacological profiles, including increased potency and selectivity against specific biological targets.

Case Study: Anti-Cancer Activity

Recent studies have explored derivatives of this compound in the context of cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further development as an anti-cancer agent.

2. Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. The fluorine atom may influence the binding affinity to receptors involved in neurological disorders. Preliminary research indicates that such carbamate derivatives could be explored for their effects on conditions like depression and anxiety.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-fluorobenzylamine under controlled conditions. The process requires careful monitoring to ensure high yields and purity of the final product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzyl Group

4-Fluorobenzyl vs. 4-Chlorobenzyl
  • Molecular Weight and Formula :
    • The 4-fluoro derivative (C₁₄H₂₀FN₂O₂) has a molecular weight of 280.33 g/mol.
    • The 4-chloro analog (C₁₄H₂₁ClN₂O₂) has a higher molecular weight (284.78 g/mol) due to chlorine’s larger atomic mass .
  • Electronic Effects :
    • Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of adjacent groups, facilitating nucleophilic reactions (e.g., cyclization). Chlorine, while also electron-withdrawing, has a larger atomic radius, which may sterically hinder reactions .
4-Fluorobenzyl vs. 4-Methoxybenzyl
  • Application in Cyclization: In cyclopropane-fused diazepanone synthesis, the 4-fluoro substituent achieves higher yields (e.g., 90% for bicyclic compounds) compared to methoxy analogs, likely due to favorable electronic interactions during cyclization .

Backbone Modifications

Ethylenediamine vs. Propylenediamine
  • Cyclization Efficiency: tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate (ethylenediamine backbone) forms 7-membered diazepanones efficiently (e.g., 90% yield for compound 8ej) . Propylenediamine analogs (e.g., tert-butyl (3-((4-fluorobenzyl)amino)propyl)carbamate) form 8-membered diazecanones but require longer reaction times due to increased ring strain .

Preparation Methods

General Synthetic Strategy

The key synthetic approach to tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate involves:

  • Starting Materials : tert-Butyl 2-aminoethylcarbamate (Boc-protected ethylenediamine derivative) and 4-fluorobenzaldehyde.
  • Reaction Type : Reductive amination, where the primary amine reacts with the aldehyde to form an imine intermediate, which is then reduced to the secondary amine.
  • Reducing Agents : Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaHB(OAc)3) are commonly employed.
  • Solvents : Methanol or 1,2-dichloroethane are typical solvents.
  • Temperature : Ambient temperature for imine formation, with cooling during the reduction step to control reaction rate and selectivity.

Detailed Experimental Procedures and Yields

Step Reagents & Conditions Description Yield & Notes
1. Imine Formation tert-Butyl 2-aminoethylcarbamate (40 mmol), 4-fluorobenzaldehyde (44 mmol), methanol (60 mL), molecular sieves 3 Å, stirring at 20°C overnight The amine and aldehyde are stirred to form the imine intermediate. Molecular sieves remove water to drive equilibrium toward imine formation. Imine formation is typically quantitative; no isolation required.
2. Reduction Sodium borohydride (240 mmol) added portion-wise at -10°C to 20°C over 30 min, then stirred at ambient temperature for 16 h The imine is reduced to the secondary amine. Cooling controls the exothermic reaction and prevents side reactions. 92% isolated yield of tert-butyl (2-(4-fluorobenzylamino)ethyl)carbamate as a colorless oil.
3. Workup Evaporation of solvent, extraction with ethyl acetate and 0.5 N HCl, basification with saturated NaHCO3, extraction with chloroform, drying over MgSO4, filtration, and evaporation under reduced pressure Purification by liquid-liquid extraction removes impurities and excess reagents. Product used without further purification or purified by chromatography if needed.

This procedure closely follows the reductive amination method described for tert-butyl 2-(benzylamino)ethylcarbamate, substituting benzaldehyde with 4-fluorobenzaldehyde to introduce the fluorine substituent on the benzyl group, which is crucial for the target compound.

Alternative Reductive Amination Using Sodium Triacetoxyborohydride

An alternative method involves the use of sodium triacetoxyborohydride in 1,2-dichloroethane with triethylamine and magnesium sulfate:

Step Reagents & Conditions Description Yield & Notes
Imine Formation & Reduction tert-Butyl 2-aminoethylcarbamate (22.3 mmol), 4-fluorobenzaldehyde (22.3 mmol), MgSO4 (1.33 g), triethylamine (22.3 mmol) in 1,2-dichloroethane (300 mL), addition of NaHB(OAc)3, stirring at 20°C for 16 h The imine forms in situ and is reduced by sodium triacetoxyborohydride, which is milder and more selective than NaBH4, especially in non-protic solvents. Yield reported ~23% for benzyl analog; fluorobenzyl analog yields expected to be similar but may vary.

This method is advantageous for substrates sensitive to protic solvents or for improved selectivity but often results in lower yields and requires chromatographic purification.

Purification and Characterization

  • Purification : The crude product is typically purified by extraction and drying. Further purification by reverse-phase HPLC or silica gel chromatography may be employed to achieve high purity.
  • Characterization : LC-MS shows the expected molecular ion peak ([M+H]+) around 269.2 for the 4-fluorobenzyl derivative (calculated molecular weight ~268.3 g/mol). TLC in DCM/MeOH (9:1) typically shows Rf ~0.30.
  • Physical State : The product is usually obtained as a colorless oil.

Summary Table of Key Reaction Parameters

Parameter Typical Value (NaBH4 Method) Typical Value (NaHB(OAc)3 Method)
Solvent Methanol 1,2-Dichloroethane
Temperature (Imine formation) 20°C overnight 20°C
Temperature (Reduction) -10 to 20°C, then ambient Ambient
Reducing Agent Sodium borohydride (excess) Sodium triacetoxyborohydride
Reaction Time 16 h post-reduction 16 h
Yield ~92% ~23%
Purification Extraction and drying; optional chromatography Chromatography required
Molecular Ion (LC-MS) 269.2 ([M+H]+) for 4-fluorobenzyl derivative Same

Q & A

Q. What are the established synthetic routes for tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate?

The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

  • Step 1 : Alkylation of a secondary alcohol using Grignard reagents (e.g., allylmagnesium bromide) to introduce functional groups.
  • Step 2 : Carbamate formation via reaction with tert-butoxycarbonyl (Boc) protecting agents under anhydrous conditions.
  • Step 3 : Coupling reactions (e.g., Mitsunobu reaction) using diethyl azodicarboxylate (DEAD) and triphenylphosphine to achieve stereochemical control.
  • Purification : Column chromatography and recrystallization are critical for isolating high-purity products .

Q. What safety protocols are essential for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with water .
  • Storage : Store at room temperature in airtight containers, away from acids/bases and oxidizing agents .

Q. Which analytical methods validate the compound’s purity and structure?

  • NMR Spectroscopy : Confirms molecular structure via proton and carbon resonance patterns.
  • HPLC : Quantifies purity (>95% typically required for research-grade material).
  • Mass Spectrometry : Validates molecular weight (e.g., exact mass for C₁₄H₂₀FN₂O₂: 280.36 g/mol) .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of tert-butyl carbamate derivatives?

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-configured intermediates) to control stereochemistry.
  • Reaction Conditions : Low temperatures (−20°C to 0°C) and anhydrous solvents (THF, DCM) minimize racemization.
  • Catalysts : Asymmetric catalysts like BINOL-derived phosphoric acids enhance enantiomeric excess (ee) in coupling steps .

Q. What role do hydrogen bond interactions play in the solid-state behavior of this compound?

X-ray crystallography studies of analogous carbamates reveal:

  • N–H···O Hydrogen Bonds : Stabilize crystal packing between carbamate NH and carbonyl groups.
  • C–H···π Interactions : Contribute to layered architectures, impacting solubility and melting points.
  • Implications : These interactions guide co-crystal design for improved physicochemical properties .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculates transition-state energies for SN2 pathways, predicting regioselectivity.
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction rates.
  • Software Tools : Gaussian, ORCA, and Schrödinger Suite enable virtual screening of reaction conditions .

Q. What are the stability challenges under acidic/basic conditions?

  • Boc Deprotection : Rapid cleavage occurs in trifluoroacetic acid (TFA) or HCl/dioxane, releasing CO₂ and tert-butanol.
  • Base Sensitivity : Strong bases (e.g., NaOH) hydrolyze the carbamate, requiring neutral pH during storage.
  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at λ = 210–230 nm .

Key Methodological Considerations

  • Stereochemical Integrity : Use chiral HPLC (e.g., Chiralpak columns) to resolve enantiomers during quality control .
  • Scale-Up Challenges : Optimize solvent ratios (e.g., EtOAc/hexane) for column chromatography to prevent yield loss at larger scales .
  • Reaction Monitoring : In situ IR spectroscopy tracks carbamate formation via carbonyl peak shifts (1700–1750 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate
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tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

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